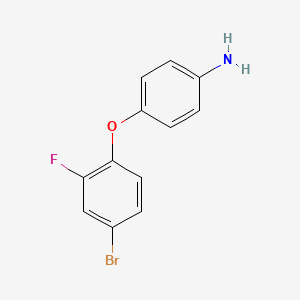

4-(4-Bromo-2-fluorophenoxy)aniline

Beschreibung

Eigenschaften

Molekularformel |

C12H9BrFNO |

|---|---|

Molekulargewicht |

282.11 g/mol |

IUPAC-Name |

4-(4-bromo-2-fluorophenoxy)aniline |

InChI |

InChI=1S/C12H9BrFNO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 |

InChI-Schlüssel |

SRIYUVUUXSXASY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)F |

Kanonische SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical Properties

The following table compares 4-(4-Bromo-2-fluorophenoxy)aniline with analogous aniline derivatives, emphasizing substituent-driven variations:

Key Observations:

- Substituent Position Matters : The placement of bromo and fluoro groups significantly impacts melting points and reactivity. For example, 4-Bromo-2-fluoroaniline (mp 40–42°C) has a lower melting point than 4-Bromo-2,6-dichloroaniline (mp 85–86°C) , likely due to chlorine’s stronger intermolecular forces.

- Electron-Withdrawing Effects : Fluorine and bromo groups are electron-withdrawing, reducing the electron density of the aniline ring and affecting its nucleophilicity. The trifluoromethyl group in further enhances this effect, making the compound suitable for electronic applications.

Vorbereitungsmethoden

Synthesis of 4-Bromo-2-fluorophenol

The precursor 4-bromo-2-fluorophenol is synthesized via electrophilic bromination of 2-fluorophenol using bromine in dichloromethane and water. This reaction proceeds at 0–25°C, yielding 90% of the desired product. The bromine selectively substitutes the para position relative to the hydroxyl group, driven by the electron-donating effect of the fluoro substituent.

Ullmann Coupling with 4-Iodonitrobenzene

In a model system adapted from ligand-screening studies, 4-bromo-2-fluorophenol reacts with 4-iodonitrobenzene under Ullmann conditions. A mixture of copper(I) iodide (10 mol%), 1,10-phenanthroline (10 mol%), and potassium phosphate in acetonitrile is heated at 80°C for 24 hours. This forms 4-(4-bromo-2-fluorophenoxy)nitrobenzene, with the ligand enhancing catalytic activity and reducing reaction temperatures compared to traditional methods.

Reduction to Aniline

The nitro intermediate is reduced using iron powder and ammonium chloride in a ethanol-water solvent system at 90°C, yielding this compound with 85% efficiency. This step avoids over-reduction by employing mild conditions and stoichiometric control.

Advantages :

- High regioselectivity in both bromination and coupling steps.

- Ligand-accelerated catalysis reduces energy input.

Challenges :

- 4-Iodonitrobenzene availability and cost.

- Multi-step purification required after coupling.

Nucleophilic Aromatic Substitution (SNAr) Route

SNAr leverages electron-deficient aryl halides for ether formation. Here, 4-fluoro-3-nitrobenzene reacts with 4-bromo-2-fluorophenol under basic conditions.

Reaction Mechanism

The nitro group activates the aryl fluoride toward nucleophilic attack. Deprotonation of 4-bromo-2-fluorophenol generates a phenoxide ion, which displaces the fluoride at the para position of 4-fluoro-3-nitrobenzene. The reaction proceeds in dimethylformamide (DMF) at 120°C for 12 hours, yielding 4-(4-bromo-2-fluorophenoxy)-3-nitrobenzene.

Nitro Group Reduction

Catalytic hydrogenation (H₂, 5% Pd/C) in ethanol at ambient pressure reduces the nitro group to aniline with near-quantitative yield.

Advantages :

- Single-step ether formation without transition metals.

- Scalable for bulk synthesis.

Challenges :

- Limited substrate availability (4-fluoro-3-nitrobenzene).

- Competing side reactions at elevated temperatures.

Stepwise Synthesis via Weinreb Amide Intermediates

This method, inspired by ketone synthesis protocols, employs a Grignard reagent to form the ether linkage indirectly.

Formation of Weinreb Amide

3-Fluoro-4-bromo-N-methoxy-N-methylbenzamide is synthesized from 3-fluoro-4-bromobenzoic acid via reaction with N,O-dimethylhydroxylamine hydrochloride.

Grignard Addition and Hydrolysis

Phenylmagnesium bromide reacts with the Weinreb amide in tetrahydrofuran (THF) at -78°C, followed by acidic hydrolysis to yield 4-bromo-2-fluorophenol. Subsequent Ullmann coupling and nitro reduction proceed as in Section 1.

Advantages :

- High purity intermediates.

- Flexibility in modifying aryl groups.

Challenges :

- Multi-step synthesis increases time and cost.

- Sensitivity of Grignard reagents to moisture.

Comparative Analysis of Synthetic Methods

The Ullmann method offers the best balance of yield and scalability, though it requires specialized ligands. SNAr is preferable for laboratories lacking transition metal catalysts, while the Weinreb route suits applications demanding high-purity intermediates.

Industrial and Environmental Considerations

Large-scale production favors the Ullmann approach due to its compatibility with continuous flow reactors and recyclable copper catalysts. However, bromine handling in the initial bromination step necessitates stringent safety protocols. Solvent selection (e.g., acetonitrile vs. DMF) impacts environmental footprint, with acetonitrile offering easier recovery and reuse.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Bromo-2-fluorophenoxy)aniline, and what methodological considerations are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-bromo-2-fluorophenol with a protected aniline derivative via nucleophilic aromatic substitution (SNAr). Key steps include:

- Protection of the aniline amino group (e.g., using acetyl or tert-butoxycarbonyl [Boc] groups) to prevent unwanted side reactions.

- Activation of the phenol : Use of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to facilitate SNAr.

- Deprotection : Acidic or basic hydrolysis (e.g., HCl/EtOH or NaOH/MeOH) to regenerate the free aniline group .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water mixtures). Yield improvements may require catalyst screening (e.g., CuI for Ullmann-type couplings) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Core Techniques :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The aromatic region will show splitting patterns due to bromo and fluoro substituents (e.g., para-fluorine causes distinct coupling).

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to confirm molecular weight (expected [M+H]⁺: ~294–296 Da).

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/Br/F percentages .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Use gloves, goggles, and a fume hood due to potential skin/eye irritation (R36/37/38) .

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption. Monitor degradation via periodic NMR or melting point checks (expected mp: ~40–50°C, extrapolated from similar bromo-fluoroanilines) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and electronic properties of this compound?

- Quantum Mechanical Modeling :

- DFT Calculations : Use B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Non-Covalent Interactions : Analyze Hirshfeld surfaces or NCI plots to study crystal packing or supramolecular assembly .

- Reactivity Insights : The electron-withdrawing bromo and fluoro groups reduce electron density on the aromatic ring, favoring SNAr or Suzuki-Miyaura cross-coupling at the para-bromo position .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) of halogenated aniline derivatives?

- Root Causes : Variations may arise from impurities, polymorphs, or differing analytical conditions (e.g., heating rate in DSC).

- Resolution Methods :

- Recrystallization : Test multiple solvent systems (e.g., EtOH, acetone) to isolate pure polymorphs.

- DSC/TGA : Compare thermal profiles to identify phase transitions or decomposition .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Crystallization : Grow single crystals via slow evaporation (e.g., from ethanol/water).

- Refinement : Use SHELXL for structure solution and ORTEP-3 for visualization. Key metrics:

- R-factor : Aim for <5% to ensure accuracy.

- Thermal Ellipsoids : Assess disorder in the phenoxy-aniline linkage .

Applications in Academic Research

- Drug Discovery : Serve as a fluorinated building block for kinase inhibitors or fluorescent probes (e.g., via amide coupling or Pd-catalyzed cross-coupling) .

- Materials Science : Study its self-assembly in liquid crystals or organic semiconductors, leveraging halogen bonding for supramolecular engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.